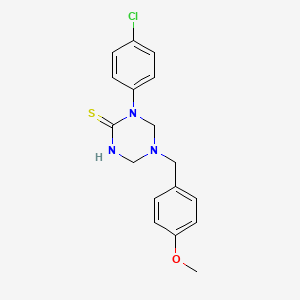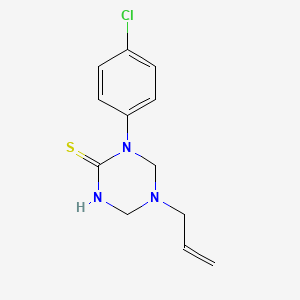![molecular formula C20H20ClN5O4 B11470630 1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11470630.png)
1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridin-6-one core, substituted with a chloropyridazinyl group, a methyl group, and a trimethoxyphenyl group. The unique structure of this compound makes it an interesting subject for study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridin-6-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridin-6-one core.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced through a substitution reaction, where a suitable chloropyridazine derivative reacts with the pyrazolo[3,4-b]pyridin-6-one core.
Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group is added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The trimethoxyphenyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activity against various targets, including enzymes and receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or electronic materials.
Biological Studies: Researchers can investigate the compound’s effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
Mechanism of Action
The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE depends on its specific target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if it targets a receptor, it may bind to the receptor’s ligand-binding domain, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazinyl group but differs in the core structure.
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Similar in having the chloropyridazinyl group but with different substituents and core structure.
(1S,3aR,4S,6aR)-1-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: Contains the trimethoxyphenyl group but differs in the overall structure.
Uniqueness
1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of functional groups and core structure. This uniqueness may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C20H20ClN5O4 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H20ClN5O4/c1-10-18-12(11-7-13(28-2)19(30-4)14(8-11)29-3)9-17(27)22-20(18)26(25-10)16-6-5-15(21)23-24-16/h5-8,12H,9H2,1-4H3,(H,22,27) |
InChI Key |
RQUPTNLJPPVGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-3-phenyl-7-[3-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470551.png)
![7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11470569.png)

![4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B11470591.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470596.png)

![3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11470610.png)
![6-[(3,4-Dimethoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11470616.png)
![1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11470619.png)
![7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11470622.png)
![1,3-bis(4-chlorophenyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11470639.png)
![1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11470644.png)
![2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11470649.png)
![Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11470656.png)
